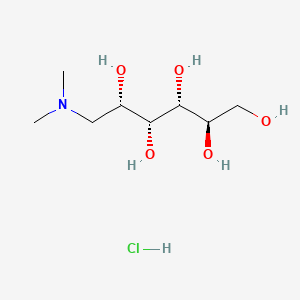
N,N-Dimethyl-D-glucamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-D-glucamine Hydrochloride is a chemical compound with the molecular formula C8H19NO5·HClThis compound is primarily used in the field of infectious disease research and as an antimicrobial agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-D-glucamine Hydrochloride typically involves the reaction of D-glucose with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-D-glucamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted glucamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-D-glucamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various compounds.
Biology: Employed in the study of cellular processes and as a buffer in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-D-glucamine Hydrochloride involves its interaction with cellular components. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial effects. The compound targets specific molecular pathways, including the inhibition of protein synthesis and interference with cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylglycine Hydrochloride: Similar in structure but differs in its applications and mechanism of action.
Glucosamine Hydrochloride: Shares a similar glucamine backbone but has different functional groups and uses
Uniqueness: N,N-Dimethyl-D-glucamine Hydrochloride is unique due to its specific antimicrobial properties and its use in infectious disease research. Its ability to interact with cellular components and disrupt cellular processes sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H20ClNO5 |
|---|---|
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol;hydrochloride |
InChI |
InChI=1S/C8H19NO5.ClH/c1-9(2)3-5(11)7(13)8(14)6(12)4-10;/h5-8,10-14H,3-4H2,1-2H3;1H/t5-,6+,7+,8+;/m0./s1 |
InChI-Schlüssel |
LQHDEGQXAYWMIZ-ANJNCBFHSA-N |
Isomerische SMILES |
CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl |
Kanonische SMILES |
CN(C)CC(C(C(C(CO)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
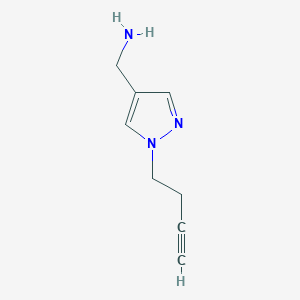
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
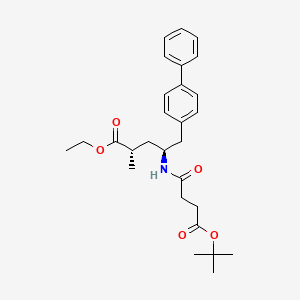
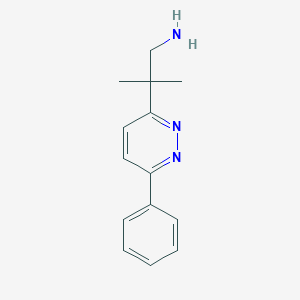
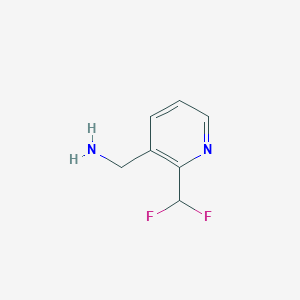
![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
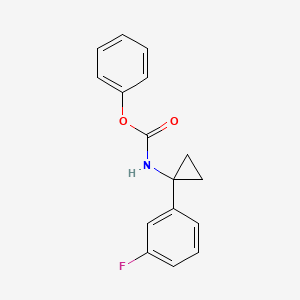
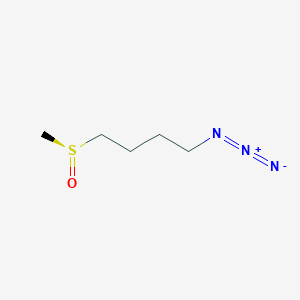
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
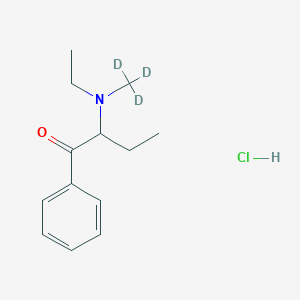
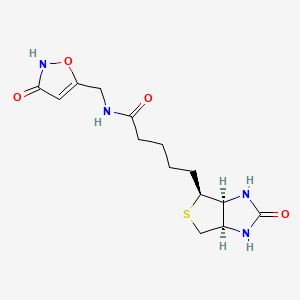
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)
